

# Assessing Brigatinib's Brain Penetration: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: *Brigatinib C*

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For researchers, scientists, and drug development professionals, understanding the ability of a targeted therapy like brigatinib to cross the blood-brain barrier (BBB) is critical for evaluating its efficacy against central nervous system (CNS) malignancies. Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC) who have brain metastases.[1][2][3] This document provides detailed application notes and protocols for assessing the BBB penetration of brigatinib, summarizing key quantitative data and outlining experimental methodologies.

## Quantitative Assessment of Brigatinib CNS Penetration

The extent of brigatinib's penetration into the CNS has been evaluated in both preclinical and clinical settings. Key metrics include the cerebrospinal fluid (CSF)-to-serum concentration ratio and intracranial efficacy in patients with brain metastases.

Parameter	Value	Species/Study Population	Method	Reference
CSF-to-Serum Concentration Ratio	0.012	Human (Case Report)	LC-MS/MS	<a href="#">[4]</a> <a href="#">[5]</a>
Intracranial Objective Response Rate (ORR) in patients with measurable brain metastases	53% - 78%	Human (Clinical Trials)	MRI	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Median Intracranial Progression-Free Survival (iPFS)	14.6 - 24 months	Human (Clinical Trials)	MRI	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>

## Preclinical and Clinical Efficacy of Brigatinib in the CNS

Preclinical studies using an orthotopic brain tumor model in mice have shown that **brigatinib** can extend survival compared to crizotinib, suggesting effective penetration and activity in the brain.[\[9\]](#)

Clinical trials have consistently demonstrated the robust intracranial activity of brigatinib in ALK-positive NSCLC patients with brain metastases. In the ALTA trial, patients treated with brigatinib at a dose of 180 mg once daily (with a 7-day lead-in at 90 mg) showed a confirmed intracranial ORR of 67% in those with measurable brain metastases.[\[6\]](#)[\[7\]](#) The median intracranial PFS in this patient group was 18.4 months.[\[6\]](#)[\[7\]](#) Furthermore, the ALTA-1L trial, which compared brigatinib to crizotinib in treatment-naïve patients, reported a confirmed intracranial ORR of 78% for brigatinib versus 26% for crizotinib in patients with measurable brain metastases.[\[3\]](#)[\[8\]](#)

## Experimental Protocols for Assessing Blood-Brain Barrier Penetration

A multi-tiered approach is recommended to comprehensively evaluate the BBB penetration of brigatinib, encompassing in vitro models, in vivo animal studies, and clinical investigations.

## In Vitro BBB Models

In vitro models are valuable for initial screening and mechanistic studies of drug transport across the BBB.<sup>[10]</sup>

### 1. Cell-Based Transwell Assay

This assay utilizes a co-culture of brain endothelial cells with astrocytes and pericytes to mimic the BBB.

- Protocol:
  - Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert.
  - Seed astrocytes and pericytes on the basolateral side of the well.
  - Allow the cells to form a confluent monolayer and establish tight junctions, monitoring the transendothelial electrical resistance (TEER).
  - Add brigatinib to the apical (blood side) chamber.
  - At various time points, collect samples from the basolateral (brain side) chamber.
  - Quantify the concentration of brigatinib in the collected samples using LC-MS/MS.
  - Calculate the apparent permeability coefficient (P<sub>app</sub>).

### 2. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This non-cell-based assay predicts passive diffusion across the BBB.

- Protocol:
  - A filter plate is coated with a lipid mixture mimicking the BBB.
  - A solution of brigatinib is added to the donor wells.

- A buffer solution is added to the acceptor wells.
- The plate is incubated, allowing the compound to diffuse across the artificial membrane.
- The concentration of brigatinib in the acceptor wells is measured.

## In Vivo Animal Studies

In vivo models provide a more physiologically relevant assessment of BBB penetration.

### 1. Brain-to-Plasma Concentration Ratio (Kp) in Rodents

- Protocol:
  - Administer brigatinib to rodents (mice or rats) at a therapeutically relevant dose.
  - At a predetermined time point (e.g., at peak plasma concentration or steady-state), collect blood and brain tissue.
  - Process the blood to obtain plasma.
  - Homogenize the brain tissue.
  - Extract brigatinib from both plasma and brain homogenate.
  - Quantify the concentration of brigatinib in both matrices using LC-MS/MS.
  - Calculate the Kp value (Brain Concentration / Plasma Concentration).

### 2. Orthotopic Brain Tumor Model

This model assesses the efficacy of brigatinib against tumors growing within the brain.[\[9\]](#)

- Protocol:
  - Intracranially implant human ALK-positive NSCLC cells (e.g., H2228) into immunodeficient mice.[\[9\]](#)
  - Allow tumors to establish.

- Treat mice with brigatinib or a vehicle control.
- Monitor tumor growth via imaging (e.g., bioluminescence or MRI).
- Assess survival as the primary endpoint.[\[9\]](#)

## Clinical Studies

Clinical evaluation in patients provides the definitive assessment of CNS penetration and efficacy.

### 1. Cerebrospinal Fluid (CSF) Analysis

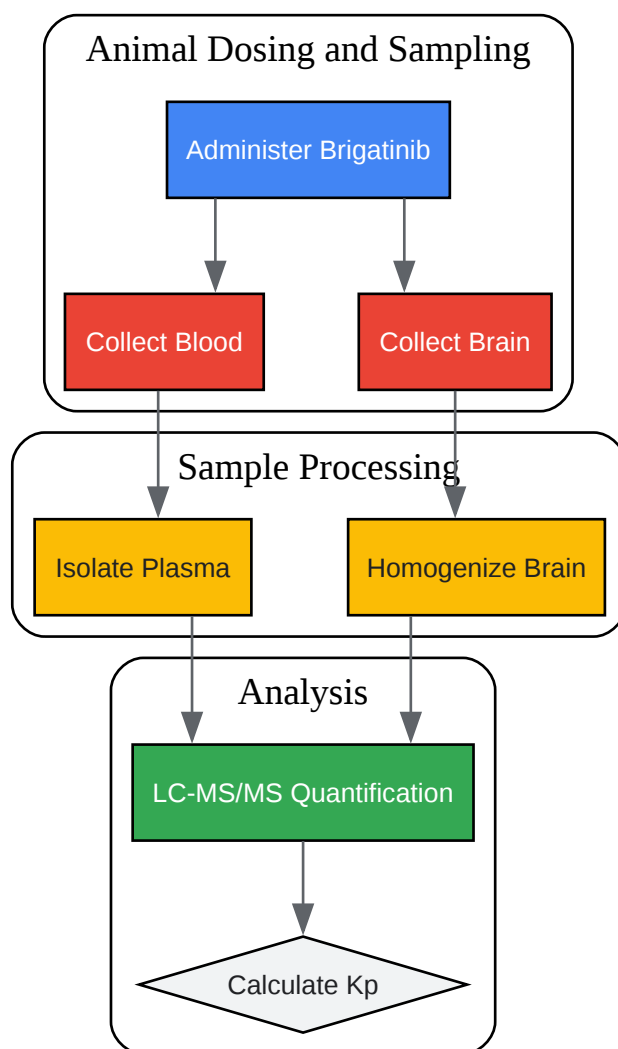
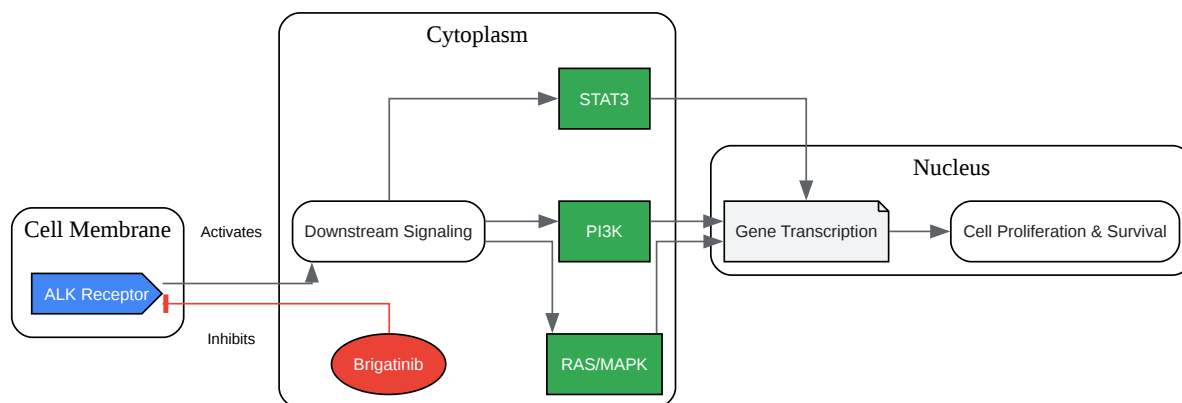
- Protocol:
  - In patients receiving brigatinib, collect paired CSF and blood samples at a specified time point (e.g., trough concentration).[\[4\]](#)
  - Separate plasma from the blood sample.
  - Quantify the concentration of brigatinib in both CSF and plasma using a validated LC-MS/MS method.[\[4\]](#)
  - Calculate the CSF-to-plasma concentration ratio.

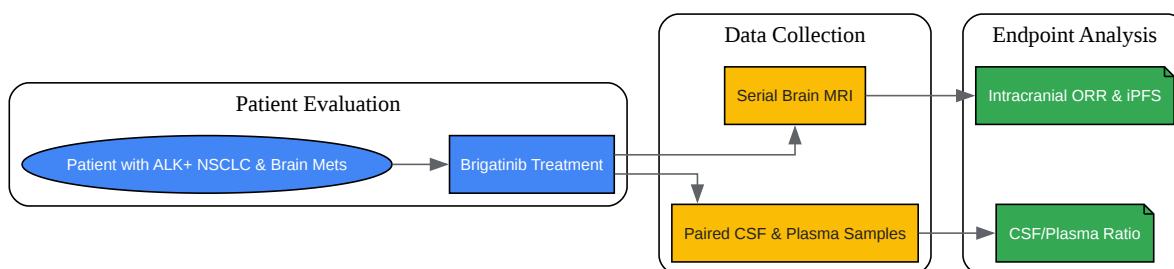
### 2. Intracranial Efficacy Assessment in Clinical Trials

- Protocol:
  - Enroll patients with ALK-positive NSCLC and brain metastases into a clinical trial.
  - Administer brigatinib according to the trial protocol.
  - Perform baseline and follow-up brain MRI scans to assess tumor response according to standardized criteria (e.g., RECIST 1.1).
  - Calculate the intracranial objective response rate (ORR) and intracranial progression-free survival (iPFS).

## Visualizing Key Pathways and Workflows

To further aid in the understanding of brigatinib's action and assessment, the following diagrams illustrate the relevant signaling pathway and experimental workflows.





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